molecular formula C10H12O2 B1296484 2-Allyl-6-methoxyphenol CAS No. 579-60-2

2-Allyl-6-methoxyphenol

Cat. No. B1296484
CAS RN: 579-60-2
M. Wt: 164.2 g/mol
InChI Key: LREHGXOCZVBABG-UHFFFAOYSA-N
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Description

2-Allyl-6-methoxyphenol is a natural product found in Mosla chinensis, Lonicera japonica, and Syzygium aromaticum . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .


Synthesis Analysis

The synthesis of 2-Allyl-6-methoxyphenol involves the allylation of guaiacol with allyl chloride . The structure-activity relationships of eugenol, thymol, carvacrol, and their corresponding 2- and 4-allyl, 2-methallyl, and 2- and 4-n-propyl derivatives were evaluated .


Molecular Structure Analysis

The IUPAC name of 2-Allyl-6-methoxyphenol is 2-methoxy-6-prop-2-enylphenol . The InChI is InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9 (12-2)10 (8)11/h3-4,6-7,11H,1,5H2,2H3 .


Chemical Reactions Analysis

The allyl derivatives showed a consistent increased potency with both killing and inhibiting planktonic cells but they exhibited a decrease in potency against biofilms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-6-methoxyphenol include a refractive index of n20/D 1.538 (lit.), a boiling point of 119-121 °C/12 mmHg (lit.), and a density of 1.068 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antimicrobial Properties

Eugenol has been found to have potent antimicrobial properties . It has been shown to display synergistic activity with various antibiotics, such as vancomycin, penicillin, ampicillin, and erythromycin . This makes it a potential component in the development of new antimicrobial drugs.

Antifungal Properties

Eugenol also exhibits strong antifungal properties . This makes it useful in the treatment of fungal infections and in the development of antifungal drugs. Isoeugenol derivatives, in particular, have been found to exhibit greater antifungal activity than eugenol .

Anti-inflammatory and Antioxidant Properties

Eugenol has been found to have anti-inflammatory and antioxidant properties . This makes it a potential ingredient in the development of drugs and other products for the treatment of diseases associated with inflammation and oxidative stress.

Anticancer Properties

Eugenol has been found to have anticancer properties . It remains an important object of scientific research as a potential component of various medicinal products, including those intended for treating human lung cancer .

Antiviral Properties

Eugenol has been found to have antiviral properties . This makes it a potential component in the development of antiviral drugs.

Food Industry Applications

Eugenol is used as a food protectant in storing plants, grains, fruits, and livestock . Its antimicrobial activities have been validated in extensive scientific investigations, making it a valuable agent in the food industry .

Cosmetology Applications

Due to its various biological properties, eugenol has long been used in various areas such as cosmetology . It can be a potential component of cosmetic products with therapeutic potential against a range of skin diseases.

Pharmacology Applications

Eugenol has found a wide range of uses in pharmacology due to its numerous properties . It remains an important object of scientific research as a potential component of various medicinal products .

Mechanism of Action

Target of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Mode of Action

The exact mechanism of action of o-Eugenol is unknown. It has been shown to interfere with action potential conduction . It has also been found to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases .

Biochemical Pathways

Eugenol is involved in the biosynthesis of diverse (hydroxy)cinnamyl alcohols, such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors . It also extends the pathway to produce allylphenols, including chavicol, hydroxychavicol, and methoxyeugenol .

Pharmacokinetics

Research on the pharmacokinetics and pharmacodynamics of o-Eugenol in human subjects has provided valuable insights . It has even been investigated as a substance that enhances penetration . In Pacific white shrimp, the elimination half-life (t 1/2z) values are 1.3 h and 11 h for hepatopancreas and muscles, indicating the rapid absorption and elimination of o-Eugenol in shrimp .

Result of Action

Eugenol has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It also portrays o-Eugenol as a promising anticancer molecule .

Action Environment

Eugenol is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of o-Eugenol in its essential oil compared to other natural sources . The environment can influence the action, efficacy, and stability of o-Eugenol.

Safety and Hazards

2-Allyl-6-methoxyphenol is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methoxy-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-4,6-7,11H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHGXOCZVBABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862226
Record name 2-Methoxy-6-(prop-2-en-1-yl)phenol
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale yellow liquid; Spicy aroma
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Allyl-6-methoxyphenol

CAS RN

579-60-2
Record name o-Eugenol
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Record name 6-Allylguaiacol
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Record name o-Eugenol
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Record name 2-Methoxy-6-(prop-2-en-1-yl)phenol
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Record name 6-allylguaicol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary mechanisms of action associated with the antifungal activity of o-eugenol?

A1: While o-eugenol exhibits antifungal activity against various Candida species [, , ], the precise mechanism is not fully elucidated. Research suggests it may involve:

  • Inhibition of ergosterol biosynthesis: Ergosterol is a vital component of fungal cell membranes, and o-eugenol may disrupt its production, compromising membrane integrity [].
  • Membrane damage: o-Eugenol might directly interact with fungal cell membranes, causing leakage of cellular contents and ultimately cell death [].
  • Efflux pump inhibition: In bacteria like Staphylococcus aureus, o-eugenol shows potential for reversing antibiotic resistance by inhibiting efflux pumps, which are responsible for expelling drugs from bacterial cells []. Further research is necessary to determine if similar mechanisms occur in fungi.

Q2: Does o-eugenol affect the expression of melanogenesis-related genes?

A2: Studies using ethanolic extracts of betel leaves (PBLE), rich in o-eugenol, have shown downregulation of melanogenesis-related genes, including tyrosinase (Tyr), tyrosinase-related protein-1 and -2 (Trp-1 and Trp-2), and microphthalmia-associated transcription factors (MITF) []. This suggests potential depigmenting properties, but further research is needed to confirm the specific role of o-eugenol.

Q3: What is the molecular formula and weight of o-eugenol?

A3: The molecular formula of o-eugenol is C10H12O2, and its molecular weight is 164.20 g/mol.

Q4: What are the key spectroscopic characteristics of o-eugenol?

A4: While specific spectroscopic data wasn't provided in the abstracts, o-eugenol can be characterized using techniques like:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify o-eugenol in complex mixtures, like essential oils [, , , , ].
  • Infrared (IR) Spectroscopy: This method identifies functional groups present in o-eugenol based on their characteristic absorption patterns [, , ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique provides detailed structural information about o-eugenol, including the arrangement of atoms and their connectivity [, , ].

Q5: Can o-eugenol be incorporated into various formulations?

A5: o-Eugenol has been successfully incorporated into:

  • Nanoemulsions: These formulations enhance the stability and efficacy of o-eugenol against fungal pathogens like Glomerella cingulata, potentially reducing the required concentration compared to free o-eugenol [].
  • Microcapsules: Using β-cyclodextrin as a carrier, microencapsulated o-eugenol demonstrates improved thermal stability compared to non-encapsulated o-eugenol, enabling its potential use in food processing applications [].
  • Soaps: o-Eugenol has been incorporated into various soap formulations as a natural fragrance and potential antimicrobial agent [].

Q6: Does o-eugenol participate in any catalytic reactions?

A6: Research highlights the potential of o-eugenol as a starting material in various catalytic transformations, including:

  • Tandem catalytic systems: o-Eugenol can be used as a substrate in tandem reactions like hydroformylation/Knoevenagel condensation/hydrogenation sequences, leading to the formation of valuable chemical intermediates [].
  • Organometallic catalysis: The allyl group in o-eugenol provides a handle for various organometallic transformations, leading to the synthesis of polyfunctional alkenes [].

Q7: Are there any computational studies investigating the structure-activity relationship of o-eugenol derivatives?

A7: While specific QSAR models were not discussed in the abstracts, several studies synthesized and evaluated the biological activity of o-eugenol derivatives [, ]. This data could be used to develop QSAR models and predict the activity of novel analogs.

Q8: How do structural modifications of o-eugenol impact its antifungal activity?

A8: Comparing o-eugenol with its derivatives reveals valuable SAR insights:

  • Benzisoxazolinone derivatives: Hybridizing o-eugenol with benzisoxazolinone scaffolds resulted in compounds with enhanced antifungal activity compared to o-eugenol alone [].
  • Sulfonamide derivatives: Incorporating a sulfonamide moiety into o-eugenol led to derivatives with promising antifungal, anti-Trypanosoma cruzi, and antiproliferative activities [].

Q9: Do structural changes to o-eugenol affect its toxicity profile?

A9: Yes, studies on o-eugenol derivatives indicate that structural modifications can influence their toxicity. For instance, some benzoxazole derivatives of o-eugenol showed reduced cytotoxicity against human mononuclear blood cells compared to o-eugenol itself [].

Q10: How stable is o-eugenol under various storage conditions?

A10: While specific stability data is limited in the provided abstracts, one study showed that nanoemulsions containing o-eugenol exhibited optimal stability when stored under refrigeration [].

Q11: Can formulation strategies improve the bioavailability of o-eugenol?

A11: Research suggests that nanoencapsulation can enhance the effectiveness of o-eugenol against fungal pathogens, potentially by improving its solubility and bioavailability [].

Q12: Are there any specific SHE regulations regarding the use of o-eugenol?

A12: While the abstracts do not mention specific regulations, it's crucial to consult relevant safety data sheets (SDS) and regulatory guidelines before handling or using o-eugenol in any application.

Q13: What is the safety profile of o-eugenol in experimental settings?

A13: While generally recognized as safe for various applications, research has identified potential toxicological concerns associated with o-eugenol:

  • Toxicity in Drosophila melanogaster: Studies have reported toxicity of o-eugenol in this model organism, highlighting the need for careful dose optimization [].
  • Environmental toxicity: While o-eugenol is a natural compound, its potential ecological impact requires careful assessment. Studies using indicator organisms like Daphnia magna, Aliivibrio fischeri, and Desmodesmus subspicatus revealed toxic effects at certain concentrations [], highlighting the importance of responsible use and disposal.

Q14: Have any targeted drug delivery systems been developed for o-eugenol?

A14: While the abstracts do not discuss targeted delivery systems for o-eugenol specifically, nanoemulsion formulations have been explored to improve its stability and efficacy against fungal pathogens [], potentially enabling more targeted applications.

Q15: Are there any identified biomarkers that can predict the efficacy of o-eugenol-based treatments?

A15: The provided research papers do not mention specific biomarkers associated with o-eugenol efficacy.

Q16: What analytical techniques are commonly employed to quantify o-eugenol in various matrices?

A16: The most prevalent technique for o-eugenol analysis is GC-MS [, , , , ]. This method allows for the separation, identification, and quantification of o-eugenol in complex mixtures like essential oils and plant extracts.

Q17: What are the potential environmental concerns associated with the use of o-eugenol?

A17: While a natural compound, o-eugenol exhibits toxicity towards aquatic organisms at certain concentrations []. Therefore, responsible usage and disposal practices are crucial to minimize potential environmental harm.

Q18: How does the solubility of o-eugenol in various solvents affect its applications?

A18: o-Eugenol's low water solubility presents challenges for some applications, requiring formulation strategies like nanoemulsions to enhance its dissolution and bioavailability [].

Q19: What are the essential quality control measures for o-eugenol production and use?

A19: Quality control measures for o-eugenol should encompass:

    Q20: Does o-eugenol elicit any immunogenic or allergic responses?

    A20: The provided abstracts do not discuss o-eugenol's potential for immunogenicity or allergenicity.

    Q21: Does o-eugenol interact with drug transporters, potentially affecting the pharmacokinetics of other drugs?

    A21: The provided research does not delve into the interactions between o-eugenol and drug transporters.

    Q22: Can o-eugenol influence the activity of drug-metabolizing enzymes?

    A22: The provided abstracts do not address the potential of o-eugenol to induce or inhibit drug-metabolizing enzymes.

    Q23: What is the biocompatibility of o-eugenol?

    A23: While o-eugenol is generally considered biocompatible in specific contexts and concentrations, it can exhibit toxicity towards certain cell types and organisms [, , ]. Further research is needed to comprehensively assess its biocompatibility profile.

    Q24: Are there any viable alternatives or substitutes for o-eugenol in various applications?

    A24: Alternatives to o-eugenol vary depending on the specific application. For instance:

    • Antifungal activity: Other essential oils or their constituents, like cinnamaldehyde, have shown promising antifungal activity and could serve as potential alternatives [].

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